molecular formula C24H26N4O4 B6505264 3-(2,5-dimethoxyphenyl)-1-methyl-N-[4-(2-oxopiperidin-1-yl)phenyl]-1H-pyrazole-5-carboxamide CAS No. 1396631-34-7

3-(2,5-dimethoxyphenyl)-1-methyl-N-[4-(2-oxopiperidin-1-yl)phenyl]-1H-pyrazole-5-carboxamide

Cat. No.: B6505264
CAS No.: 1396631-34-7
M. Wt: 434.5 g/mol
InChI Key: YHFFRSCMLWUQEI-UHFFFAOYSA-N
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Description

3-(2,5-dimethoxyphenyl)-1-methyl-N-[4-(2-oxopiperidin-1-yl)phenyl]-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C24H26N4O4 and its molecular weight is 434.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 434.19540532 g/mol and the complexity rating of the compound is 654. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The compound, also known as apixaban , primarily targets activated factor X (FXa) in the coagulation cascade . FXa plays a crucial role in blood clotting and thrombosis, making it a key target for anticoagulant drugs .

Mode of Action

Apixaban acts as a direct inhibitor of FXa . It binds to FXa with an inhibitory constant of 0.08 nM, demonstrating over 30,000-fold selectivity for FXa over other human coagulation proteases . This interaction results in a rapid onset of inhibition of FXa .

Biochemical Pathways

By inhibiting FXa, apixaban interferes with the coagulation cascade, reducing thrombin generation . Although it has no direct effects on platelet aggregation, it indirectly inhibits this process by reducing thrombin generation . This leads to a decrease in blood clot formation, thereby preventing thromboembolic diseases .

Pharmacokinetics

Apixaban exhibits good bioavailability, low clearance, and a small volume of distribution in animals and humans . It has a low potential for drug-drug interactions . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of O-demethyl apixaban has been identified as the major circulating metabolite of apixaban in humans, but it is inactive against human FXa .

Result of Action

The inhibition of FXa by apixaban results in a reduction in thrombin generation, leading to a decrease in blood clot formation . This makes it effective in the prevention and treatment of various thromboembolic diseases .

Action Environment

The action of apixaban can be influenced by various environmental factors. For instance, certain drug-drug interactions could potentially affect its efficacy . Apixaban has been noted for its low potential for such interactions . Additionally, factors such as pH and temperature could potentially influence the stability of the compound . .

Properties

IUPAC Name

5-(2,5-dimethoxyphenyl)-2-methyl-N-[4-(2-oxopiperidin-1-yl)phenyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O4/c1-27-21(15-20(26-27)19-14-18(31-2)11-12-22(19)32-3)24(30)25-16-7-9-17(10-8-16)28-13-5-4-6-23(28)29/h7-12,14-15H,4-6,13H2,1-3H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHFFRSCMLWUQEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)NC3=CC=C(C=C3)N4CCCCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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